(D-Ala1)-Peptide T

Peptide stability D-amino acid substitution HIV entry inhibitor

(D-Ala1)-Peptide T (CAS 106362-33-8) is the foundational free-acid scaffold in the gp120-derived peptide T series. Its D-Ala1 substitution blocks aminopeptidase degradation, crucial for replicable bioassays. For SAR programs, this C-terminal carboxylic acid form is the essential comparator to the amidated analog DAPTA (CAS 106362-34-9) and is the required precursor for conjugation to fluorophores, biotin, or solid supports. Do not substitute with amidated variants when free-acid reactivity or distinct solubility profiles are required. This product is supplied as a lyophilized white powder with stringent purity standards, supporting CCR5 binding displacement and monocyte chemotaxis paradigms.

Molecular Formula C35H55N9O16
Molecular Weight 857.9 g/mol
CAS No. 106362-33-8
Cat. No. B027033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ala1)-Peptide T
CAS106362-33-8
SynonymsHIV Peptide T
Peptide T
Peptide T, HIV
Molecular FormulaC35H55N9O16
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O
InChIInChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1
InChIKeyIWHCAJPPWOMXNW-ZESMOPTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Ala1)-Peptide T (CAS 106362-33-8): A First-Generation D-Ala-Stabilized gp120-Derived CCR5 Ligand for HIV Entry Research


(D-Ala1)-Peptide T (CAS 106362-33-8), an octapeptide of sequence H-D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH, is a synthetic analog of the HIV-1 envelope glycoprotein gp120 V2 region [1]. It belongs to the class of peptide-based CCR5 ligands and HIV entry inhibitors. The defining structural feature of this compound is the incorporation of a D-alanine residue at position 1, which distinguishes it from the native all-L peptide (Peptide T, ASTTTNYT) and confers enhanced resistance to aminopeptidase-mediated degradation [2]. While the C-terminal amide derivative (DAPTA, CAS 106362-34-9) is the more extensively characterized analog with published quantitative pharmacology, (D-Ala1)-Peptide T serves as the foundational free-acid parent scaffold from which DAPTA is derived. Its procurement is typically motivated by structure-activity relationship (SAR) studies requiring the free acid comparator, or by synthetic chemistry workflows where the unprotected C-terminus is a prerequisite for further derivatization.

Why (D-Ala1)-Peptide T Cannot Be Interchanged with Native Peptide T or Its Amide Analog in Rigorous HIV Entry Research


Peptide-based CCR5 ligands within the gp120 V2-derived octapeptide family exhibit profound structure-activity discontinuities that preclude generic substitution. The native all-L Peptide T (ASTTTNYT) is rapidly degraded by exopeptidases, with a reported initial plasma half-life of only 30–60 minutes in patients [1]. The D-Ala1 substitution in (D-Ala1)-Peptide T was explicitly designed to mitigate this liability, but the free acid C-terminus of CAS 106362-33-8 still renders it susceptible to carboxypeptidase cleavage and confers distinct solubility and charge characteristics relative to the amidated analog DAPTA. Critically, even closely related octapeptide analogs display identical potency ranks in only a subset of assays—gp120 binding displacement versus monocyte chemotaxis—meaning that receptor binding affinity and functional agonism or antagonism are not uniformly coupled [2]. Researchers requiring a defined CCR5 interaction profile must therefore select the specific molecular form (free acid versus amide, D-Ala1 versus L-Ala1) that matches their experimental paradigm, as potency, metabolic stability, and receptor signaling bias are not conserved across the series.

(D-Ala1)-Peptide T Comparative Evidence Guide: D-Ala Substitution Effects, CCR5 Binding, and Metabolic Stability


Evidence Item 1: D-Ala1 Substitution Confers Proteolytic Stabilization Relative to Native All-L Peptide T

The primary structural differentiation of (D-Ala1)-Peptide T (CAS 106362-33-8) from native Peptide T is the replacement of the N-terminal L-alanine with D-alanine. While the free acid form CAS 106362-33-8 lacks published quantitative stability data relative to the native peptide, its C-terminal amide derivative DAPTA (CAS 106362-34-9)—which also incorporates the D-Ala1 modification—was explicitly described as a 'metabolically stable and more potent analogue of peptide T' [1]. In the context of the class-level inference that D-amino acid substitution at the N-terminus universally enhances peptide resistance to aminopeptidases, the presence of D-Ala at position 1 in (D-Ala1)-Peptide T is expected to confer superior stability compared to the all-L native Peptide T (ASTTTNYT), for which a plasma half-life of 30–60 minutes was reported in AIDS patients [2]. However, the free acid C-terminus of CAS 106362-33-8 distinguishes it from the amidated DAPTA, and its stability profile should be independently verified for each experimental system.

Peptide stability D-amino acid substitution HIV entry inhibitor Protease resistance

Evidence Item 2: CCR5-Dependent gp120 Binding Inhibition Achieved at Sub-nanomolar Potency by the Closely Related Amide Analog DAPTA

Quantitative gp120-CCR5 binding inhibition data are available for the closely related amide analog DAPTA (CAS 106362-34-9), which shares the identical octapeptide sequence bearing the D-Ala1 modification. DAPTA potently inhibits specific CD4-dependent binding of gp120 Bal to CCR5 with an IC50 of 0.06 nM, and gp120 CM235 binding with an IC50 of 0.32 nM [1]. This represents a substantially higher potency than the small-molecule CCR5 antagonist Maraviroc, which inhibits MIP-1α, MIP-1β, and RANTES binding with IC50 values of 3.3 nM, 5.2 nM, and 7.2 nM, respectively, in cell-free assays [2]. It must be explicitly noted that these data are for the amidated form DAPTA; equivalent quantitative dose-response data for the free acid (D-Ala1)-Peptide T (CAS 106362-33-8) have not been identified in the published literature. As a class-level inference, the shared D-Ala1 octapeptide core between the two compounds suggests that the free acid may exhibit similar or attenuated CCR5 binding activity, though the absence of the C-terminal amide could influence affinity and receptor interactions.

CCR5 antagonist gp120 binding HIV entry inhibitor competitive inhibition IC50

Evidence Item 3: DAPTA Inhibits HIV-1 Replication in Primary Monocytes/Macrophages by Over 90% at Nanomolar Concentrations

The antiviral efficacy of the closely related amide analog DAPTA has been quantitatively demonstrated in primary monocyte/macrophage (M/M) cultures. DAPTA at a concentration of 10⁻⁹ M (1 nM) inhibited HIV-1 replication in M/M infected with R5-tropic strains by more than 90%. PCR analysis of viral cDNA confirmed that this inhibition occurs at the level of viral entry, preventing HIV-1 infection [1]. This demonstrates greater potency than the non-peptidic CCR5 antagonist TAK-779, against which DAPTA was shown to be more active in inhibiting R5 HIV-1-mediated apoptosis in a neuroblastoma cell line model [2]. No comparable quantitative data exist for the free acid (D-Ala1)-Peptide T (CAS 106362-33-8). The anti-HIV-1 activity is therefore class-level inferred for the free acid form based on the data from its amidated analog.

HIV-1 replication inhibition monocytes/macrophages R5-tropic viral entry antiviral activity

Evidence Item 4: Peptide T and Its Analogs Block gp120-Induced Neuronal Apoptosis with Superior Neuroprotective Activity Relative to Small-Molecule CCR5 Antagonists

In neuronal cell models, DAPTA effectively blocks R5 gp120-mediated neuronal apoptosis. The compound was demonstrated to be 'even more potent in preventing neuronal apoptosis than the CCR5 antagonist TAK-779' [1]. Furthermore, DAPTA and vasoactive intestinal peptide (VIP) both prevent neuronal cell death produced by five distinct HIV-1 gp120 variants (LAV/BRU, CM243, RF, SF2, and MN) [2]. In a multisite, randomized, double-blind, placebo-controlled clinical trial, D-Ala1-peptide T-amide (DAPTA) demonstrated neuroprotection in vitro against gp120-induced loss of dendritic arborization, and peripheral HIV-1 viral load was significantly reduced in the DAPTA-treated group [3]. The neuroprotective activity of the free acid form (D-Ala1)-Peptide T has not been independently quantified, though it shares the core gp120-derived sequence responsible for CCR5 interaction. The neuroprotective efficacy is thus class-level inferred from the amide analog data.

Neuroprotection gp120 neurotoxicity HIV-associated neurocognitive disorder neuronal apoptosis CCR5

Evidence Item 5: Chemotactic Agonist Activity and Receptor Signaling Bias Differentiation Between Peptide T Analogs

Peptide T and its structural analogs, including (D-Ala1)-Peptide T, act as potent agonists of human monocyte chemotaxis. Peptide T (ASTTTNYT) and its shorter fragments T(3-8)-OH and T(4-8)-OH displayed maximal chemotactic activity in the concentration range of 10⁻¹¹ to 10⁻¹⁰ M [1]. Critically, a 1987 study demonstrated that Peptide T and two structural analogs evoke 'identical rank order potencies' for inhibition of HIV envelope binding and T-cell infectivity as they do for monocyte chemotaxis [2]. This functional duality—acting as both a viral entry inhibitor and a chemotactic agonist—constitutes a unique pharmacological signature not shared by small-molecule CCR5 antagonists such as Maraviroc or TAK-779, which function purely as antagonists. The chemotactic activity of the specific D-Ala1 free acid form (CAS 106362-33-8) has not been independently quantified, but based on the rank-order concordance observed across the peptide T analog series, comparable chemotactic properties can be inferred.

Monocyte chemotaxis CCR5 agonism functional selectivity immunomodulation structure-activity relationship

Primary Research and Industrial Application Scenarios for (D-Ala1)-Peptide T (CAS 106362-33-8)


HIV-1 Entry Mechanism Studies Requiring the Free Acid Form as a Comparator to DAPTA

In structure-activity relationship (SAR) studies aimed at dissecting the contribution of the C-terminal amide to CCR5 binding affinity and antiviral potency, (D-Ala1)-Peptide T (free acid) serves as an essential comparator to the amidated analog DAPTA. Researchers can systematically evaluate how C-terminal capping influences receptor binding kinetics, potency, and functional selectivity by testing both compounds side-by-side in gp120-CCR5 binding assays [1]. This application is particularly relevant for medicinal chemistry programs optimizing peptide-based HIV entry inhibitors for improved pharmacokinetic profiles.

Peptide Stability and Proteolytic Degradation Studies Leveraging the D-Ala1 Modification

The D-Ala1 substitution in (D-Ala1)-Peptide T provides a defined structural modification for investigating the impact of N-terminal D-amino acid incorporation on peptide stability in biological matrices. Researchers can use this compound as a model substrate to study aminopeptidase resistance mechanisms and to benchmark degradation rates against the native all-L Peptide T, for which a plasma half-life of 30–60 minutes has been reported [2]. These studies are foundational for the rational design of stabilized peptide therapeutics.

Chemokine Receptor Signaling Bias and Immunomodulation Research

The peptide T analog class uniquely combines CCR5-mediated antiviral entry inhibition with chemotactic agonist activity at picomolar concentrations, a functional dualism not exhibited by small-molecule CCR5 antagonists [3]. (D-Ala1)-Peptide T can be employed in monocyte chemotaxis assays and CCR5 signaling studies to investigate receptor bias, chemokine release profiles, and immunomodulatory mechanisms relevant to HIV-associated inflammation and neurocognitive disorders.

Synthetic Intermediate for Conjugation and Derivatization Chemistry

The free C-terminal carboxylic acid of (D-Ala1)-Peptide T (CAS 106362-33-8) provides a reactive handle for further chemical derivatization, including amidation to yield DAPTA, conjugation to fluorophores or biotin for receptor binding assays, or attachment to solid supports for affinity chromatography [4]. This makes the free acid form the preferred starting material for synthetic chemistry workflows that require C-terminal functionalization, distinguishing it from the pre-capped amide analog.

Quote Request

Request a Quote for (D-Ala1)-Peptide T

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.